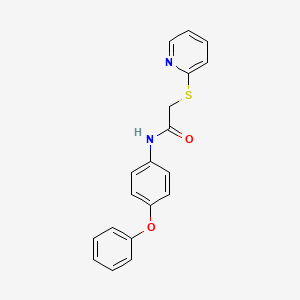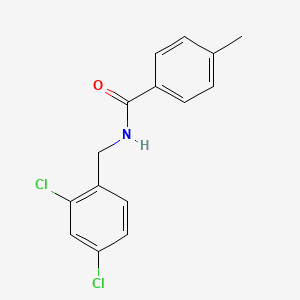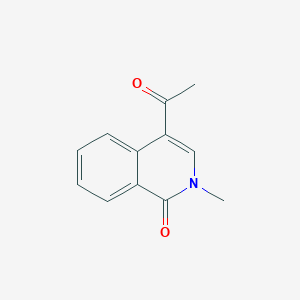![molecular formula C18H18N2O2 B5811079 N-[2-(3,4-dimethylphenyl)-1,3-benzoxazol-5-yl]propanamide](/img/structure/B5811079.png)
N-[2-(3,4-dimethylphenyl)-1,3-benzoxazol-5-yl]propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[2-(3,4-dimethylphenyl)-1,3-benzoxazol-5-yl]propanamide is a chemical compound that belongs to the class of benzoxazole derivatives. It is commonly referred to as DMFBO-P and has been gaining interest in the scientific community due to its potential applications in various fields of research.
作用机制
DMFBO-P works by binding to specific targets in the body, which leads to a change in its fluorescence properties. The mechanism of action of DMFBO-P is based on the principle of photo-induced electron transfer (PET), which involves the transfer of an electron from the excited state of the fluorophore to the electron-deficient target molecule.
Biochemical and Physiological Effects
DMFBO-P has been shown to have minimal toxicity and is biocompatible, making it suitable for use in biological systems. It has been reported to have a high quantum yield and a long fluorescence lifetime, which makes it an ideal probe for imaging applications. DMFBO-P has also been shown to be stable under physiological conditions, which makes it suitable for use in vivo.
实验室实验的优点和局限性
DMFBO-P has several advantages for use in lab experiments. It has a high selectivity and sensitivity, which makes it ideal for detecting specific targets. It also has a high photostability, which allows for long-term imaging experiments. However, DMFBO-P has some limitations, including its relatively high cost and the need for specialized equipment for imaging experiments.
未来方向
There are several future directions for the use of DMFBO-P in research. One potential application is in the development of new fluorescent probes for detecting specific targets in biological systems. Another potential application is in the development of new materials for use in organic light-emitting diodes. Additionally, DMFBO-P could be used in the development of new imaging techniques for studying biological processes in vivo.
Conclusion
In conclusion, DMFBO-P is a promising chemical compound that has potential applications in various fields of research. Its high selectivity and sensitivity make it an ideal probe for detecting specific targets, and its high photostability allows for long-term imaging experiments. While there are some limitations to its use, there are several future directions for the development of new materials and imaging techniques using DMFBO-P.
合成方法
The synthesis of DMFBO-P involves the reaction of 3,4-dimethylaniline with 2-chlorobenzoic acid to form the intermediate 2-(3,4-dimethylphenyl)benzoic acid. The intermediate is then reacted with 2-aminophenol in the presence of a coupling agent to form DMFBO-P. The synthesis method has been reported to have a high yield and purity of the product.
科学研究应用
DMFBO-P has been used in various fields of research, including fluorescence sensing, organic light-emitting diodes, and biological imaging. In fluorescence sensing, DMFBO-P has been used as a probe for detecting metal ions and organic molecules due to its high selectivity and sensitivity. In organic light-emitting diodes, DMFBO-P has been used as an emitter due to its high photoluminescence quantum yield. In biological imaging, DMFBO-P has been used as a fluorescent probe for detecting the presence of beta-amyloid plaques in Alzheimer's disease.
属性
IUPAC Name |
N-[2-(3,4-dimethylphenyl)-1,3-benzoxazol-5-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2/c1-4-17(21)19-14-7-8-16-15(10-14)20-18(22-16)13-6-5-11(2)12(3)9-13/h5-10H,4H2,1-3H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUUWCCUSVPUOPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC2=C(C=C1)OC(=N2)C3=CC(=C(C=C3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(3,4-dimethylphenyl)-1,3-benzoxazol-5-yl]propanamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(4-{[1-methyl-3-(4-methylphenyl)-3-oxo-1-propen-1-yl]amino}phenyl)acetamide](/img/structure/B5811005.png)

![N-ethyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-phenylacetamide](/img/structure/B5811024.png)
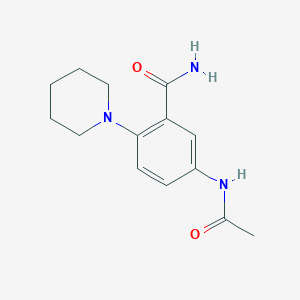
![N-[3-(acetylamino)phenyl]isonicotinamide](/img/structure/B5811030.png)
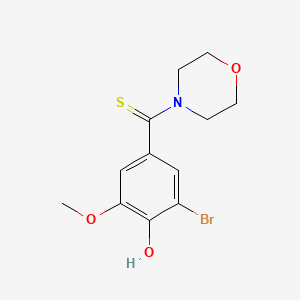
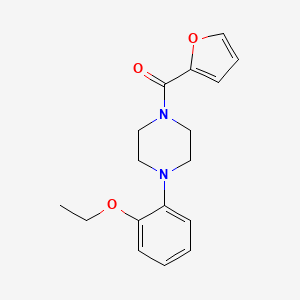
![1-[(2,4-dimethylphenyl)sulfonyl]indoline](/img/structure/B5811045.png)
